Edoxaban-d6
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Overview
Description
Edoxaban-d6 is a deuterated form of Edoxaban, an oral anticoagulant that acts as a direct inhibitor of factor Xa. It is primarily used as an internal standard for the quantification of Edoxaban in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Mechanism of Action
Target of Action
Edoxaban-d6, like its parent compound Edoxaban, is a selective inhibitor of Factor Xa , a key protein in the coagulation cascade . Factor Xa plays a crucial role in blood clot formation, and by inhibiting it, this compound prevents the formation of blood clots .
Mode of Action
This compound works by selectively and competitively inhibiting Factor Xa in a concentration-dependent manner . By inhibiting Factor Xa, this compound prevents the stepwise amplification of protein factors needed to form blood clots . This inhibition disrupts the coagulation cascade, thereby preventing the formation of thrombin, a key enzyme in the formation of fibrin clots .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the coagulation cascade . By inhibiting Factor Xa, this compound disrupts the conversion of prothrombin into thrombin, a critical step in the coagulation cascade . This disruption prevents the formation of fibrin clots, reducing the risk of thrombotic events .
Pharmacokinetics
This compound, similar to Edoxaban, is orally bioavailable and exhibits linear and predictable pharmacokinetics . It reaches peak plasma concentrations within 1.0–2.0 hours of administration, followed by a biphasic decline . The terminal elimination half-life in healthy subjects ranges from 10 to 14 hours, with minimal accumulation upon repeat once-daily dosing . Renal clearance accounts for approximately 50% of total clearance, while metabolism and biliary secretion account for the remaining 50% .
Result of Action
The primary result of this compound’s action is the prevention of blood clot formation . By inhibiting Factor Xa, this compound reduces thrombus formation and prolongs prothrombin time in a dose-dependent manner . This leads to a reduced risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation (NVAF), and for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) following initial therapy with a parenteral anticoagulant .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, co-administration with strong P-glycoprotein inhibitors requires Edoxaban dose-reduction by 50% to avoid the risk of over-exposure . Furthermore, the exposure of Edoxaban may also increase in patients with a body weight ≤60 kg and moderate renal impairment . These factors should be taken into account when considering the use of this compound in different patient populations.
Biochemical Analysis
Biochemical Properties
Edoxaban-d6, like its parent compound Edoxaban, is a selective inhibitor of factor Xa . Factor Xa is a key protein in the coagulation cascade, which plays a crucial role in blood clotting. By inhibiting factor Xa, this compound prevents the stepwise amplification of protein factors needed to form blood clots .
Cellular Effects
This compound, through its inhibition of factor Xa, impacts various cellular processes related to coagulation. It reduces thrombus formation and prolongs prothrombin time in a dose-dependent manner . This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves the selective inhibition of factor Xa, a serine endopeptidase of the clotting cascade required for cleavage of prothrombin into thrombin . This inhibition prevents the formation and progression of blood clots at the molecular level.
Temporal Effects in Laboratory Settings
This compound exhibits a biphasic decline with a terminal elimination half-life ranging from 10 to 14 hours . This suggests that the effects of this compound can change over time in laboratory settings, with potential long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
In animal models, oral administration of Edoxaban (0.5-12.5 mg/kg) reduces thrombus formation and prolongs prothrombin time in a dose-dependent manner . This suggests that the effects of this compound may also vary with different dosages in animal models.
Metabolic Pathways
This compound is predominantly absorbed from the upper gastrointestinal tract, and its clearance involves both renal and non-renal pathways to almost equal extents . This suggests that this compound is involved in metabolic pathways that interact with both the renal system and other metabolic processes.
Transport and Distribution
This compound is not extensively metabolized by CYP3A4, resulting in minimal drug-drug interactions. It does interact with drugs that inhibit p-gp (p-glycoprotein), which is used to transport this compound across the intestinal wall . This suggests that this compound is transported and distributed within cells and tissues via specific transporters or binding proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Edoxaban-d6 involves the incorporation of deuterium atoms into the Edoxaban molecule. This is typically achieved through the use of deuterated reagents and solvents. The key steps in the synthesis include:
Condensation Reaction: Ethyl oxalyl chloride reacts with 2-amino-5-chloropyridine in the presence of acetonitrile to form an intermediate.
Deuteration: The intermediate undergoes deuteration using deuterated reagents to replace hydrogen atoms with deuterium atoms.
Cyclization and Purification: The deuterated intermediate is then cyclized and purified to obtain this compound with high purity (>99%).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to achieve efficient deuteration and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Edoxaban-d6 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under acidic conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can be performed to study the stability and reactivity of this compound.
Substitution: Substitution reactions involving nucleophiles can be used to modify the this compound molecule for analytical purposes.
Common Reagents and Conditions
Oxidation: Acidic conditions using hydrochloric acid or sulfuric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various degradation products and modified derivatives of this compound, which are analyzed to understand the stability and reactivity of the compound .
Scientific Research Applications
Edoxaban-d6 is widely used in scientific research for various applications, including:
Analytical Chemistry: As an internal standard for the quantification of Edoxaban in biological samples using GC-MS and LC-MS.
Pharmacokinetics: To study the pharmacokinetics and metabolism of Edoxaban in preclinical and clinical studies.
Drug Development: In the development of new anticoagulant drugs and to understand the mechanism of action of Edoxaban.
Biomedical Research: To investigate the effects of Edoxaban on blood coagulation and related pathways.
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: Another direct factor Xa inhibitor used as an anticoagulant.
Apixaban: A selective inhibitor of factor Xa with similar anticoagulant properties.
Dabigatran: A direct thrombin inhibitor used for anticoagulation.
Uniqueness of Edoxaban-d6
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical methods. The incorporation of deuterium atoms reduces the rate of metabolic degradation, making it a valuable tool in pharmacokinetic studies .
Properties
IUPAC Name |
N-[(1S,2R,4S)-4-[bis(trideuteriomethyl)carbamoyl]-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m0/s1/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVDHZBSSITLCT-KUPMTGFDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)CN(CC3)C)NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN7O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.